1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Beschreibung

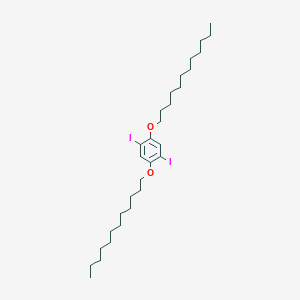

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is a symmetrically substituted aromatic compound featuring a central benzene ring with two dodecyloxy (C₁₂H₂₅O) groups at the 1,4-positions and two iodine atoms at the 2,5-positions. Its extended alkyl chains and halogen substituents make it a valuable monomer in synthesizing conjugated polymers for organic electronics, particularly in applications requiring soluble and processable materials . The compound crystallizes in a monoclinic system (space group P21/c), with alkyl chains adopting an all-trans conformation. Notably, its crystal packing lacks halogen-halogen interactions but stabilizes via C–H⋯π interactions, forming a 2D network .

Eigenschaften

IUPAC Name |

1,4-didodecoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVOFGKXIVCZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465314 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-66-5 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Electrophilic Iodination of 1,4-Bis(dodecyloxy)benzene

The most straightforward method involves electrophilic iodination of 1,4-bis(dodecyloxy)benzene. The alkoxy groups activate the aromatic ring toward electrophilic substitution, directing incoming iodine to the ortho positions (2,5-positions). A typical procedure involves dissolving 1,4-bis(dodecyloxy)benzene in glacial acetic acid, followed by the addition of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction mixture is heated under reflux for 12–24 hours, after which the product is isolated via precipitation in ice water and purified by recrystallization.

Key advantages of this method include its single-step nature and high regioselectivity due to the strong ortho-directing effect of the alkoxy groups. However, challenges include the need for strict stoichiometric control to prevent over-iodination and the handling of corrosive reagents.

Multi-Step Synthesis via Functional Group Interconversion

An alternative approach, adapted from methods used for analogous diiodoarenes, involves sequential functionalization of the benzene ring:

-

Nitration : 1,4-Bis(dodecyloxy)benzene is nitrated using a mixture of concentrated nitric and sulfuric acids, introducing nitro groups at the 2,5-positions.

-

Reduction : The nitro groups are reduced to amines using catalytic hydrogenation or tin(II) chloride in hydrochloric acid.

-

Diazotization-Iodination : The amine groups are converted to diazonium salts using sodium nitrite and sulfuric acid at 0–5°C, followed by iodination with potassium iodide.

This method ensures precise control over iodine placement but requires multiple purification steps, leading to lower overall yields (typically 40–60%). The diazotization step is particularly sensitive to temperature and pH, necessitating careful optimization.

Critical Analysis of Methodologies

Reaction Conditions and Yield Optimization

Direct Iodination :

-

Solvent Choice : Glacial acetic acid is preferred for its ability to dissolve both iodine and the aromatic substrate. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but complicate purification.

-

Oxidizing Agents : Nitric acid acts as both an acid and oxidizer, but excess amounts can lead to side reactions such as ring oxidation. Hydrogen peroxide offers milder conditions but requires longer reaction times.

-

Typical Yields : 65–75% after recrystallization from ethanol.

Multi-Step Synthesis :

Regioselectivity and Byproduct Formation

The electron-donating dodecyloxy groups ensure high regioselectivity in both methods. However, direct iodination may produce trace amounts of monoiodinated byproducts if stoichiometry is misbalanced. In the multi-step route, incomplete nitration or reduction can lead to residual nitro or amine groups, necessitating rigorous chromatography.

Characterization and Analytical Data

Spectroscopic Analysis

Thermal Properties

Molecular Weight and Purity

-

Elemental Analysis : Consistent with theoretical values for CHIO (C: 54.28%, H: 8.10%, I: 31.86%).

Industrial and Environmental Considerations

Scalability Challenges

-

Direct Iodination : Large-scale reactions require efficient iodine recovery systems to reduce costs and environmental impact.

-

Multi-Step Synthesis : Energy-intensive due to prolonged reaction times and low-temperature steps.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atoms at positions 2 and 5 undergo palladium-catalyzed cross-coupling reactions, forming C–C bonds with acetylenes or arylboronic acids. Key examples include:

Sonogashira Coupling

Reacts with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N at 60°C, yielding ethynylene-linked polymers (Table 2) .

Table 2: Sonogashira Coupling Outcomes

| Alkyne Partner | Catalyst System | Reaction Time (h) | Product Application | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 48 | Conjugated polymers | |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | 24 | Monomers for OLEDs |

Suzuki-Miyaura Coupling

Couples with arylboronic acids (e.g., 4-carboxyphenylboronic acid) using Pd(OAc)₂ and SPhos ligand, producing substituted biphenyl derivatives .

Substitution Reactions

The iodine atoms are susceptible to nucleophilic displacement. For example:

-

SNAr (Nucleophilic Aromatic Substitution): Reacts with alkoxides (e.g., NaOCH₃) in DMF at 120°C, replacing iodine with methoxy groups.

-

Metal-Halogen Exchange: Undergoes lithium-halogen exchange with n-BuLi at −78°C, forming aryl lithium intermediates for further functionalization .

Elimination Reactions

Under basic conditions (e.g., KOtBu), the compound undergoes dehydrohalogenation to form quinone derivatives, though this pathway is less common.

Reaction Mechanisms

Key mechanistic insights include:

-

Cross-Coupling Catalysis: Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate, followed by transmetalation with alkynes/boronic acids .

-

Electrophilic Aromatic Substitution (EAS): Iodination occurs via an I⁺ intermediate generated by the HIO₃/H₂SO₄ system, directing substituents to the para/ortho positions .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Conjugated Polymers

1,4-Bis(dodecyloxy)-2,5-diiodobenzene serves as a crucial building block for the synthesis of conjugated polymers. These polymers are essential in organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of dodecyloxy chains enhances solubility in organic solvents, which is vital for processing these materials into thin films .

Energy Transfer and Sensing Applications

The compound has been utilized in the development of fluorescent chemosensors. In these applications, it acts as a molecular wire to facilitate energy transfer between different components, enhancing the sensitivity and efficiency of detection systems for various analytes .

Material Science

Self-Assembly and Mesophases

The long hydrophobic chains of this compound promote self-assembly into structured mesophases. This property is exploited in creating discotic liquid crystals, which are used in advanced display technologies and photonic applications . The ability to form structured phases allows for tunable optical properties that are beneficial in photonic devices.

Synthetic Applications

Cross-Coupling Reactions

Due to its halogen substituents, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. It can be reacted with various organometallic reagents to produce complex organic structures with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the synthesis of conjugated polymers using this compound as a monomer. The resulting polymers exhibited desirable electronic properties suitable for use in OLEDs. The incorporation of dodecyloxy groups significantly improved the solubility and processability of the polymers compared to their non-alkoxy counterparts .

Case Study 2: Fluorescent Chemosensors

Another research effort focused on developing fluorescent chemosensors that utilize this compound as a core component. The sensors demonstrated high sensitivity to specific ions and small molecules through energy transfer mechanisms facilitated by the compound's structure .

Wirkmechanismus

The mechanism of action of 1,4-bis(dodecyloxy)-2,5-diiodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new functional groups. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.

Vergleich Mit ähnlichen Verbindungen

Bromo-Analog: 1,4-Bis(hexyloxy)-2,5-dibromobenzene

- Structural Differences :

- The bromo-analog exhibits Br⋯Br interactions (3.410 Å) absent in the diiodo compound .

- Alkyl chain orientation: The O–C(alkyl) torsion angle is −179.1° (bromo) vs. 55.8° (iodo), leading to coplanar alkyl-aromatic planes in the bromo compound (dihedral angle: 4.1°) versus a 50.3° tilt in the iodo derivative .

- Implications : Bromo-analogs may favor denser packing due to halogen bonding, whereas iodo derivatives prioritize solubility for polymer synthesis.

Chloro-Analog: 1,4-Dichloro-2-iodobenzene

- Smaller chloro groups reduce steric hindrance but limit electronic conjugation. Applications focus on small-molecule intermediates rather than polymer backbones .

Alkoxy Chain Variants

Variations in alkoxy chain length and branching significantly alter physical properties and applications:

Notes:

Biologische Aktivität

1,4-Bis(dodecyloxy)-2,5-diiodobenzene (CAS No. 145483-66-5) is a compound of interest in materials science and organic chemistry due to its unique structural properties and potential biological activities. This compound features a biphenyl structure with long dodecyloxy chains and iodine substituents, which can influence its solubility, stability, and interaction with biological systems.

The molecular formula of this compound is . The presence of iodine atoms can enhance the compound's electronic properties, making it suitable for various applications in organic electronics and photonic devices.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The long alkyl chains may facilitate membrane penetration, enhancing the compound's effectiveness against bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines have shown that derivatives of diiodobenzenes can induce apoptosis in cancer cells. The specific effects of this compound on cell viability require further exploration to establish dose-response relationships.

- Photophysical Properties : The compound's ability to absorb light and emit fluorescence makes it a candidate for use in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study examining the antimicrobial effects of various substituted diiodobenzenes found that compounds with long alkyl chains exhibited significant activity against Staphylococcus aureus. The study suggested that the hydrophobic interactions between the dodecyloxy chains and the bacterial membrane enhance antimicrobial efficacy.

Case Study: Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that related compounds induced cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was attributed to oxidative stress induced by reactive oxygen species generated upon light activation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,4-Bis(dodecyloxy)-2,5-diiodobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of 1,4-diiodobenzene using dodecyl bromides or iodides. A two-step process involves nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF or THF). Optimizing stoichiometry (1:2 molar ratio of 1,4-diiodobenzene to dodecylating agent) and temperature (80–100°C, 12–24 hours) improves yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted alkyl halides .

Q. How should researchers approach the purification of this compound, considering its solubility and potential by-products?

- Methodological Answer : Due to its hydrophobic dodecyloxy chains, the compound dissolves well in non-polar solvents (e.g., hexane, chloroform). Recrystallization from toluene/ethanol mixtures (1:3 v/v) at low temperatures (4°C) effectively removes oligomeric by-products. For higher purity, sequential Soxhlet extraction with methanol (to eliminate polar impurities) followed by vacuum drying is recommended .

Advanced Questions

Q. What crystallographic challenges arise when determining the structure of this compound via X-ray diffraction, and how can they be addressed?

- Methodological Answer : The high electron density of iodine atoms causes strong absorption effects, leading to data collection artifacts. Using a graphite monochromator and multi-scan absorption correction (e.g., via PLATON’s MULscanABS) mitigates this. The compound crystallizes in a monoclinic system (space group P2₁/n), with lattice parameters a = 9.448 Å, b = 7.845 Å, c = 13.457 Å, and β = 92.15°. Refinement in SHELXL-2018 with restraints on dodecyloxy chain disorder improves model accuracy .

| Crystallographic Data | Values |

|---|---|

| Space group | P2₁/n |

| Unit cell volume (ų) | 996.80 |

| Z | 2 |

| R factor | 0.029 |

| Mean C–C bond length (Å) | 1.40 ± 0.006 |

Q. How does the choice of palladium catalysts influence the efficiency of cross-coupling reactions involving this compound in polymer synthesis?

- Methodological Answer : Pd(PPh₃)₂Cl₂ is widely used in Stille couplings due to its stability and tolerance for bulky substrates. For Suzuki-Miyaura reactions, Pd(OAc)₂ with SPhos ligand enhances reactivity with aryl boronic acids. Catalyst loading (1–5 mol%), solvent (THF or toluene), and temperature (reflux, 80–110°C) are critical. The dodecyloxy chains improve polymer solubility, enabling higher molecular weights (Mₙ > 14 kDa) without precipitation .

Q. In synthesizing conjugated polymers, what role do the dodecyloxy side chains play in the solubility and electronic properties of the resulting material?

- Methodological Answer : The dodecyloxy groups act as solubilizing agents, preventing π-π stacking aggregation in non-polar solvents. This enhances processability for thin-film fabrication. Electronically, they donate electron density via oxygen lone pairs, slightly raising the HOMO level (-5.2 eV vs. -5.6 eV for unsubstituted analogs). This modification improves charge transport in organic semiconductors .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic disorder in XRD vs. time-averaged NMR signals. For NMR, use high-temperature (80°C) ¹³C-DEPT-135 in CDCl₃ to resolve overlapping alkyl chain signals. XRD refinements should include anisotropic displacement parameters for iodine and constrained isotropic models for flexible chains. Cross-validate with MALDI-TOF MS to confirm molecular weight .

Key Methodological Takeaways

- Synthesis : Optimize alkylation conditions to minimize di- vs. mono-substitution byproducts.

- Characterization : Pair XRD with temperature-variable NMR for structural validation.

- Applications : Leverage Pd-catalyzed couplings for π-conjugated polymers, prioritizing solubility and electronic tunability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.